(±)-α-CMBHC
(±)-α-CMBHC
Vitamin E is a well known antioxidant that exists in eight natural forms: four tocopherols (α, β, δ, and γ) and four tocotrienols (α, β, δ, and γ). α-Tocopherol is the major lipid soluble antioxidant in vivo and protects against lipid peroxidation. α-CEHC is the major urinary metabolite of α-tocopherol following vitamin E supplementation. α-CMBHC is the longer side-chain precursor of α-CEHC and a minor metabolite of α-tocopherol. HepG2 cells release α-CEHC, α-CMBHC, and α-CMHHC into the medium when treated with all rac α-tocopherol. Pretreatment of Hep-G2 cells with rifampicin, an inducer of the CYP3A family of cytochrome P450s, results in a 5-fold increase in α-CEHC. This indicates that metabolism of α-tocopherol proceeds by initial ω-oxidation to precursors of α-CMBHC followed by β-oxidation to shorter chain metabolites such as α-CEHC.
Brand Name:
Vulcanchem
CAS No.:
7083-09-2
VCID:
VC0049893
InChI:
InChI=1S/C19H28O4/c1-11(18(21)22)7-6-9-19(5)10-8-15-14(4)16(20)12(2)13(3)17(15)23-19/h11,20H,6-10H2,1-5H3,(H,21,22)
SMILES:
CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)O)C(=C1O)C)C
Molecular Formula:
C19H28O4
Molecular Weight:
320.429
(±)-α-CMBHC
CAS No.: 7083-09-2
Reference Standards
VCID: VC0049893
Molecular Formula: C19H28O4
Molecular Weight: 320.429
CAS No. | 7083-09-2 |
---|---|
Product Name | (±)-α-CMBHC |
Molecular Formula | C19H28O4 |
Molecular Weight | 320.429 |
IUPAC Name | 5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoic acid |
Standard InChI | InChI=1S/C19H28O4/c1-11(18(21)22)7-6-9-19(5)10-8-15-14(4)16(20)12(2)13(3)17(15)23-19/h11,20H,6-10H2,1-5H3,(H,21,22) |
Standard InChIKey | QWPNLVBAEZJBMI-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)O)C(=C1O)C)C |
Description | Vitamin E is a well known antioxidant that exists in eight natural forms: four tocopherols (α, β, δ, and γ) and four tocotrienols (α, β, δ, and γ). α-Tocopherol is the major lipid soluble antioxidant in vivo and protects against lipid peroxidation. α-CEHC is the major urinary metabolite of α-tocopherol following vitamin E supplementation. α-CMBHC is the longer side-chain precursor of α-CEHC and a minor metabolite of α-tocopherol. HepG2 cells release α-CEHC, α-CMBHC, and α-CMHHC into the medium when treated with all rac α-tocopherol. Pretreatment of Hep-G2 cells with rifampicin, an inducer of the CYP3A family of cytochrome P450s, results in a 5-fold increase in α-CEHC. This indicates that metabolism of α-tocopherol proceeds by initial ω-oxidation to precursors of α-CMBHC followed by β-oxidation to shorter chain metabolites such as α-CEHC. |
Synonyms | 3,4-dihydro-6-hydroxy-α,2,5,7,8-pentamethyl-2H-1-benzopyran-2-pentanoic acid |
Reference | 1.Kamal-Eldin, A., and Appelqvist, L.Å. The chemistry and antioxidant properties of tocopherols and tocotrienols. Lipids 31, 671-701 (1996). |
PubChem Compound | 45356845 |
Last Modified | Nov 11 2021 |
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